molecular formula C10H9ClINO3 B6647355 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid

3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid

Cat. No. B6647355
M. Wt: 353.54 g/mol
InChI Key: YHQKMNPCVNENSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid, also known as CIAP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful for various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid involves the covalent modification of proteins. 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid reacts with the amino acid residues of proteins, particularly lysine and cysteine, forming a stable amide or thioester bond. This covalent modification can affect the function and structure of the protein, leading to changes in its biochemical and physiological properties.
Biochemical and Physiological Effects:
3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and proteasomes. 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid has also been found to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid is its specificity for certain amino acid residues, which allows for targeted labeling and modification of proteins. 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid is also stable and easy to handle, making it a useful tool for various lab experiments. However, one limitation of 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for the study of 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid. One potential application is in the development of new drugs for the treatment of cancer and other diseases. 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid can be used as a starting point for the design of new compounds that target specific proteins and enzymes. Another future direction is in the study of protein-protein interactions in complex biological systems, such as cells and tissues. 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid can be used as a tool to identify and study these interactions, leading to a better understanding of cellular processes and disease mechanisms.

Synthesis Methods

The synthesis of 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid involves the reaction between 4-chloro-2-iodobenzoic acid and 3-aminopropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid.

Scientific Research Applications

3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid has been used in various scientific research studies due to its unique properties. One of the most common applications of 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid is in the study of protein-protein interactions. 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid can be used as a probe to identify and study protein-protein interactions in vitro and in vivo. It has also been used as a tool to study the structure and function of proteins by labeling specific amino acid residues with 3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid.

properties

IUPAC Name

3-[(4-chloro-2-iodobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClINO3/c11-6-1-2-7(8(12)5-6)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQKMNPCVNENSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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